(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
7-((2E)but-2-enyl)-3,9-dimethyl-1-(2-oxopropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2E)but-2-enyl)-3,9-dimethyl-1-(2-oxopropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves multiple steps, starting from simpler precursors. The key steps typically include:
Formation of the purine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the but-2-enyl group: This step involves the addition of the but-2-enyl group to the purine ring, often through a substitution reaction.
Addition of the oxopropyl group: This can be done through a condensation reaction with an appropriate ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-enyl group.
Reduction: Reduction reactions can occur at the oxopropyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the but-2-enyl group.
Reduction: Products include alcohol derivatives of the oxopropyl group.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-((2E)but-2-enyl)-3,9-dimethyl-1-(2-oxopropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)purine-2,6-dione
- 7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)xanthine
Uniqueness
The uniqueness of 7-((2E)but-2-enyl)-3,9-dimethyl-1-(2-oxopropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H20N6O3 |
---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
7-[(E)-but-2-enyl]-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C16H20N6O3/c1-5-6-7-20-14(24)12-13(19(4)16(20)25)17-15-21(12)8-10(2)18-22(15)9-11(3)23/h5-6H,7-9H2,1-4H3/b6-5+ |
InChI Key |
XRYUGUZHNLYSDG-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)C)C)N(C1=O)C |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)C)C)N(C1=O)C |
Origin of Product |
United States |
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